7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of fluorobenzyl and methoxybenzyl groups attached to a purine core, which is a bicyclic aromatic heterocycle. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
N-Alkylation:
Amidation: The 2-methoxybenzyl group can be introduced via an amidation reaction, where the amino group of the purine derivative reacts with 2-methoxybenzylamine.
Cyclization: The final step often involves cyclization to form the purine core, which can be facilitated by heating under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-bromobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-methylbenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in the presence of the fluorobenzyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This can enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22FN5O3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methylamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22FN5O3/c1-26-19-18(20(29)27(2)22(26)30)28(13-14-8-10-16(23)11-9-14)21(25-19)24-12-15-6-4-5-7-17(15)31-3/h4-11H,12-13H2,1-3H3,(H,24,25) |
InChI Key |
PSBBREJNLWDZCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3OC)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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